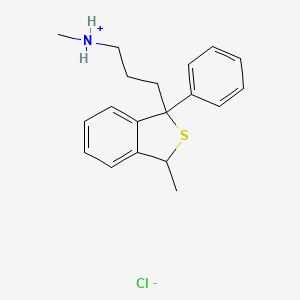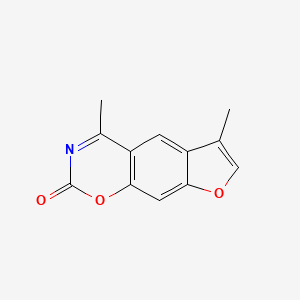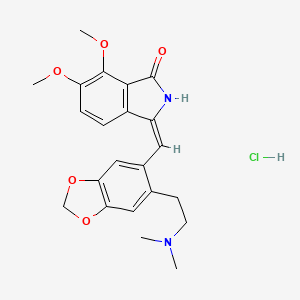
3-(6-(2-Dimethylaminoethyl)-1,3-benzodioxol-5-ylmethylene)-6,7-dimethoxyisoindolin-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-(2-Dimethylaminoethyl)-1,3-benzodioxol-5-ylmethylene)-6,7-dimethoxyisoindolin-1-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a dimethylaminoethyl group, and a dimethoxyisoindolinone structure, making it a unique molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(2-Dimethylaminoethyl)-1,3-benzodioxol-5-ylmethylene)-6,7-dimethoxyisoindolin-1-one hydrochloride typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the dimethylaminoethyl group, and the construction of the dimethoxyisoindolinone core. Common synthetic methods include:
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds between the benzodioxole ring and other aromatic compounds.
Reductive Amination: This method introduces the dimethylaminoethyl group into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Nucleophiles: Halides, amines, and thiols can act as nucleophiles in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced isoindolinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(6-(2-Dimethylaminoethyl)-1,3-benzodioxol-5-ylmethylene)-6,7-dimethoxyisoindolin-1-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. Its mechanism of action may involve:
Binding to Receptors: The dimethylaminoethyl group can interact with various receptors, influencing cellular signaling pathways.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic processes.
DNA Intercalation: The planar structure of the isoindolinone core allows for intercalation into DNA, potentially disrupting replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(2-(dimethylamino)ethyl methacrylate): Shares the dimethylaminoethyl group and exhibits pH-responsive behavior.
N,N-Dimethyltryptamine: Contains a similar dimethylaminoethyl group and interacts with serotonin receptors.
Uniqueness
3-(6-(2-Dimethylaminoethyl)-1,3-benzodioxol-5-ylmethylene)-6,7-dimethoxyisoindolin-1-one hydrochloride is unique due to its combination of a benzodioxole ring, a dimethylaminoethyl group, and a dimethoxyisoindolinone structure. This unique combination of functional groups and structural features provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
548-71-0 |
|---|---|
Formule moléculaire |
C22H25ClN2O5 |
Poids moléculaire |
432.9 g/mol |
Nom IUPAC |
(3E)-3-[[6-[2-(dimethylamino)ethyl]-1,3-benzodioxol-5-yl]methylidene]-6,7-dimethoxyisoindol-1-one;hydrochloride |
InChI |
InChI=1S/C22H24N2O5.ClH/c1-24(2)8-7-13-10-18-19(29-12-28-18)11-14(13)9-16-15-5-6-17(26-3)21(27-4)20(15)22(25)23-16;/h5-6,9-11H,7-8,12H2,1-4H3,(H,23,25);1H/b16-9+; |
Clé InChI |
UGUBGMSQMCPJQE-QOVZSLTQSA-N |
SMILES isomérique |
CN(C)CCC1=CC2=C(C=C1/C=C/3\C4=C(C(=C(C=C4)OC)OC)C(=O)N3)OCO2.Cl |
SMILES canonique |
CN(C)CCC1=CC2=C(C=C1C=C3C4=C(C(=C(C=C4)OC)OC)C(=O)N3)OCO2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
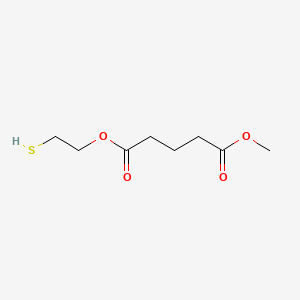
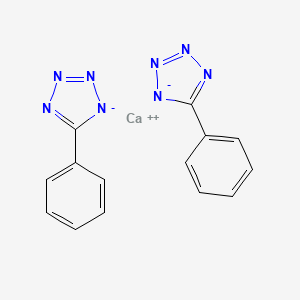


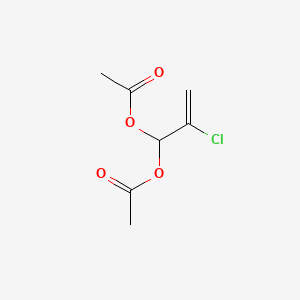




![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13759314.png)
